N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that offers diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2,5-dimethylfuran, which can be achieved through the acetylation of furan followed by methylation. The next step involves the formation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a suitable diketone. Finally, the sulfonamide group is introduced through the reaction of the pyrazole intermediate with a sulfonyl chloride reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives of the furan ring, amines from the reduction of the sulfonamide group, and substituted sulfonamides from nucleophilic substitution reactions.
Scientific Research Applications
N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the furan and pyrazole rings may interact with various proteins and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide
- N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
- N-((2,5-dimethylfuran-3-yl)methyl)-2-phenylbutanamide
Uniqueness
Compared to similar compounds, N-((2,5-dimethylfuran-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and pyrazole rings, along with the sulfonamide group, allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H19N3O3S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H19N3O3S/c1-8-6-12(11(4)19-8)7-14-20(17,18)13-9(2)15-16(5)10(13)3/h6,14H,7H2,1-5H3 |
InChI Key |
SPLXNUKZUQISCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=C(N(N=C2C)C)C |
Origin of Product |
United States |
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